Fmoc-Val-Cit-PAB-PNP

ADC conjugation efficiency PNP leaving group payload coupling

Pre-activated heterotrifunctional ADC linker featuring Fmoc, Val-Cit dipeptide, self-immolative PAB spacer, and PNP carbonate ester. Enables direct, room-temperature conjugation to amine-containing payloads (e.g., MMAE) without coupling reagents, reducing purification steps. ≥98% HPLC purity. Ideal for GMP-like ADC manufacturing and SPPS cassette approaches.

Molecular Formula C40H42N6O10
Molecular Weight 766.8 g/mol
CAS No. 863971-53-3
Cat. No. B607521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Cit-PAB-PNP
CAS863971-53-3
SynonymsFmoc-Val-Cit-PAB-PNP
Molecular FormulaC40H42N6O10
Molecular Weight766.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49)/t34-,35-/m0/s1
InChIKeyUSMYACISHVPTHK-PXLJZGITSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-Val-Cit-PAB-PNP (CAS 863971-53-3): ADC Linker Building Block for Cathepsin B-Cleavable Conjugates – Procurement Specifications and Technical Baseline


Fmoc-Val-Cit-PAB-PNP (CAS 863971-53-3, C40H42N6O10, MW 766.8) is a pre-activated, heterotrifunctional linker building block used in the stepwise synthesis of antibody-drug conjugates (ADCs). The molecule comprises an Fmoc-protected amine terminus for orthogonal peptide coupling, a valine-citrulline (Val-Cit) dipeptide sequence that serves as the recognition and cleavage site for the lysosomal cysteine protease cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer that enables traceless payload release upon enzymatic cleavage, and a para-nitrophenyl (PNP) carbonate ester that provides an activated leaving group for efficient conjugation to amine-containing cytotoxic payloads . The Val-Cit-PAB cleavage motif is clinically validated, having been employed in FDA-approved ADCs including brentuximab vedotin (Adcetris) [1]. Commercial availability of this compound typically ranges from ≥95% to ≥98% purity by HPLC, with recommended storage at -20°C under inert atmosphere to preserve the activated PNP ester functionality .

Why Fmoc-Val-Cit-PAB-PNP Cannot Be Casually Substituted with Non-Activated Analogs in ADC Payload Conjugation


Substituting Fmoc-Val-Cit-PAB-PNP with non-activated analogs such as Fmoc-Val-Cit-PAB-OH (CAS 159858-22-7) or Boc-protected variants (e.g., Boc-Val-Cit-PAB-PNP, CAS 870487-10-8) introduces distinct synthetic and procurement liabilities. The PNP carbonate ester of the target compound functions as an activated leaving group, enabling direct, room-temperature carbamate bond formation with amine-containing payloads (e.g., MMAE, duocarmycin analogs) without requiring additional coupling reagents such as HATU/DIPEA, thereby reducing purification complexity and improving step yield . In contrast, the non-activated -OH analog requires in situ activation with phosgene equivalents or carbonyldiimidazole prior to payload attachment, introducing additional synthetic steps, moisture sensitivity, and potential side-product formation [1]. Furthermore, the Fmoc protecting group enables orthogonal deprotection under mild basic conditions without compromising the acid-labile PNP ester, a compatibility profile not universally shared by Boc-protected variants that require acidic deprotection conditions potentially detrimental to certain payloads . These functional distinctions directly impact downstream conjugation efficiency, product purity, and overall process robustness in ADC manufacturing workflows.

Quantitative Differential Evidence for Fmoc-Val-Cit-PAB-PNP: Conjugation Efficiency, Process Robustness, and Stability Benchmarks


PNP Carbonate Activation: Direct Conjugation Efficiency Versus Non-Activated -OH Analogs

Fmoc-Val-Cit-PAB-PNP incorporates a para-nitrophenyl (PNP) carbonate ester that enables direct nucleophilic displacement by amine-containing payloads without the need for additional activating reagents. This is functionally contrasted with the non-activated analog Fmoc-Val-Cit-PAB-OH, which lacks an intrinsic leaving group and requires separate activation (e.g., via bis(p-nitrophenyl)carbonate or phosgene equivalents) before payload conjugation . The PNP carbonate's reactivity is characterized by a pKa of ~7.14 for the conjugate acid of the leaving group (p-nitrophenol), rendering it a moderately good leaving group that balances sufficient reactivity for efficient coupling with adequate stability during handling and storage [1].

ADC conjugation efficiency PNP leaving group payload coupling bioconjugation chemistry

Synthesis Process Robustness: Patent-Disclosed Yield and Purity Benchmark for GMP-Relevant Scale-Up

A patent disclosure describes an optimized synthetic route for Fmoc-Val-Cit-PAB-PNP starting from Fmoc-Val-OH, proceeding through sequential coupling with L-citrulline, 4-aminobenzyl alcohol, and PNP activation. This process achieves a total yield of ≥58% across all steps with HPLC purity of ≥98%, performed under mild conditions suitable for industrial scale-up [1]. These specifications are directly relevant to procurement decisions involving GMP-grade material or process transfer considerations. In contrast, non-activated analogs (e.g., Fmoc-Val-Cit-PAB-OH) may exhibit variable purity profiles due to the absence of a well-defined activated intermediate, potentially complicating downstream quality control [2].

ADC linker synthesis process chemistry purity specification GMP manufacturing

Plasma Stability: Val-Cit-PAB Core Exhibits Half-Life Comparable to Non-Cleavable Linkers

The Val-Cit-PAB scaffold—the core cleavage motif present in Fmoc-Val-Cit-PAB-PNP—demonstrates plasma stability comparable to that of non-cleavable linkers, a critical attribute for minimizing systemic payload release and associated off-target toxicity. Studies characterizing Val-Cit-PAB-containing conjugates report plasma half-lives of approximately 6.0 days in mice and 9.6 days in cynomolgus monkeys, establishing a pharmacokinetic benchmark for this linker class . Multiple independent vendor sources cite that Fmoc-Val-Cit-PAB-PNP specifically exhibits 'superior plasma stability comparable to that of non-cleavable linkers,' a claim referencing the established stability profile of the Val-Cit-PAB core structure [1].

ADC plasma stability linker half-life pharmacokinetics premature payload release

Solubility Profile: DMSO Solubility Sufficient for Conjugation Workflows; Aqueous Insolubility Defines Purification Strategy

Fmoc-Val-Cit-PAB-PNP exhibits a defined solubility profile of ≥40 mg/mL (52.16 mM) in DMSO, while remaining insoluble in water (<0.1 mg/mL) [1]. This solubility differential has direct operational implications: the compound is readily dissolved in DMSO for conjugation reactions with amine-containing payloads, but the aqueous insolubility of the linker (and typically of the resulting drug-linker intermediate) enables straightforward precipitation-based purification or extraction from aqueous reaction mixtures. This contrasts with PEG-modified linker variants (e.g., Fmoc-PEG4-Val-Cit-PAB-PNP) that exhibit enhanced aqueous solubility at the expense of increased molecular weight and potential purification complexity [2]. The LogP of ~5.6 reported for this compound is consistent with its hydrophobic character and expected chromatographic behavior .

ADC linker solubility DMSO solubility formulation compatibility purification strategy

Optimal Research and Industrial Application Scenarios for Fmoc-Val-Cit-PAB-PNP Based on Differential Evidence


Stepwise Synthesis of Drug-Linker Constructs for MMAE-Type ADC Payloads

Fmoc-Val-Cit-PAB-PNP is optimally deployed as the penultimate intermediate in the synthesis of Val-Cit-PAB-drug constructs, particularly for conjugation with amine-containing auristatin payloads such as monomethyl auristatin E (MMAE). The pre-activated PNP carbonate ester enables direct coupling to the secondary amine of MMAE under mild basic conditions without requiring additional activation reagents, thereby minimizing side reactions and improving overall conjugation yield . Following Fmoc deprotection (typically with piperidine or diethylamine), the resulting Val-Cit-PAB-MMAE intermediate can be directly coupled to a maleimide-containing antibody-conjugation handle (e.g., MC-OSu or MC-Val-Cit-PAB-PNP) for final ADC assembly. This workflow leverages the orthogonal protection strategy (Fmoc removable under basic conditions without PNP ester degradation) and exploits the activated carbonate's efficient coupling to amines .

GMP-Scale ADC Linker Procurement with Validated Process Purity Benchmarks

For procurement teams sourcing ADC linker building blocks under GMP or GMP-like quality standards, Fmoc-Val-Cit-PAB-PNP offers a documented process purity benchmark (HPLC purity ≥98%) and published synthetic yield data (total yield ≥58%) derived from a scalable, mild-condition synthesis . These metrics provide a quantifiable quality standard that can be incorporated into supplier qualification and material release specifications. The availability of multiple commercial suppliers (AxisPharm, MedChemExpress, InvivoChem, GlpBio) with batch-specific certificates of analysis further supports supply chain diversification and quality consistency assessment—critical considerations for clinical-stage ADC programs where material traceability and batch-to-batch reproducibility are regulatory expectations .

Preclinical ADC Development Requiring Validated Plasma Stability Profile

Fmoc-Val-Cit-PAB-PNP serves as the foundational building block for ADC constructs intended for preclinical efficacy and toxicology studies in rodent and non-human primate models. The Val-Cit-PAB core motif has been extensively characterized for plasma stability, with reported half-lives of approximately 6.0 days in mouse plasma and 9.6 days in monkey plasma—values that approach those of non-cleavable linkers and support extended circulatory residence time . This stability profile is essential for designing successful efficacy and safety studies in rodents during preclinical ADC development, as linker stabilization in mouse plasma is a prerequisite for achieving meaningful therapeutic windows and translatable pharmacokinetic data . Researchers should note, however, that the ultimate stability of the complete ADC construct is also influenced by conjugation site selection and antibody properties, factors that must be empirically optimized .

Fmoc-Solid-Phase Peptide Synthesis of Extended Linker Architectures

The Fmoc-protected amine terminus of Fmoc-Val-Cit-PAB-PNP enables direct incorporation into Fmoc-solid-phase peptide synthesis (SPPS) workflows for constructing extended, multifunctional linker architectures. The compound can be coupled to resin-bound peptides as a pre-assembled Val-Cit-PAB-PNP cassette, eliminating the need for sequential on-resin assembly of the Val-Cit dipeptide and PAB spacer and thereby reducing SPPS cycle count and improving overall crude purity . This cassette approach is particularly advantageous when synthesizing linker libraries for structure-activity relationship studies or when incorporating the Val-Cit-PAB motif into peptide-based drug delivery systems beyond traditional ADCs. The PNP ester remains intact under standard Fmoc deprotection conditions (20% piperidine in DMF), enabling orthogonal manipulation of the linker terminus following resin cleavage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.